
Dnp-digly
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinitrophenyl-diglycine (Dnp-digly) is a compound that has garnered attention in various scientific fields due to its unique properties and applications. It is a derivative of dinitrophenyl, a compound known for its use in biochemical assays and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-digly typically involves the reaction of dinitrophenyl chloride with diglycine under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Dnp-digly undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups in this compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino-diglycine and halogenated diglycine compounds .
Aplicaciones Científicas De Investigación
Dnp-digly has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of Dnp-digly involves its interaction with specific molecular targets. In biological systems, it can act as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes. This leads to increased metabolic rates and energy expenditure . The compound’s effects are mediated through its interaction with proteins such as adenine nucleotide translocase and uncoupling proteins .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol (DNP): A well-known uncoupler of oxidative phosphorylation with similar metabolic effects.
Dinitro-o-cresol (DNOC): Another compound with similar uncoupling properties but different chemical structure.
Uniqueness
Dnp-digly is unique due to its specific structural modifications, which confer distinct properties and applications compared to other dinitrophenyl derivatives. Its dual functionality as both a biochemical reagent and a potential therapeutic agent highlights its versatility and importance in scientific research .
Propiedades
Número CAS |
56224-80-7 |
|---|---|
Fórmula molecular |
C10H10N4O8 |
Peso molecular |
314.21 g/mol |
Nombre IUPAC |
2-[5-(carboxymethylamino)-2,4-dinitroanilino]acetic acid |
InChI |
InChI=1S/C10H10N4O8/c15-9(16)3-11-5-1-6(12-4-10(17)18)8(14(21)22)2-7(5)13(19)20/h1-2,11-12H,3-4H2,(H,15,16)(H,17,18) |
Clave InChI |
DGILLFYHHKXOSX-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O |
SMILES canónico |
C1=C(C(=CC(=C1NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O |
Sinónimos |
dinitrophenyl-diglycine DNP-diGly N-2,4-dinitrophenyl (bis)glycine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



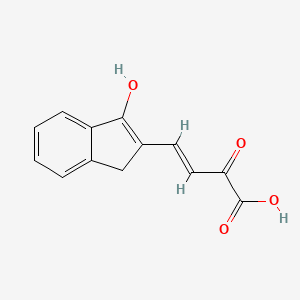
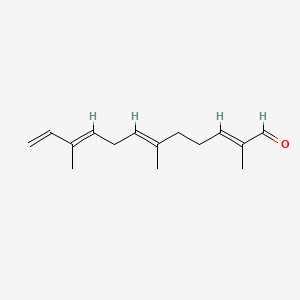

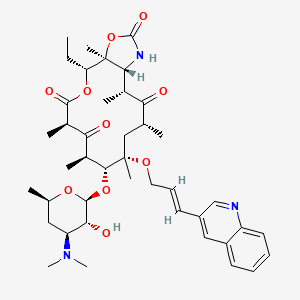
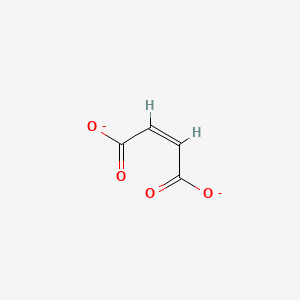
![[(3S,6aR,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1232349.png)




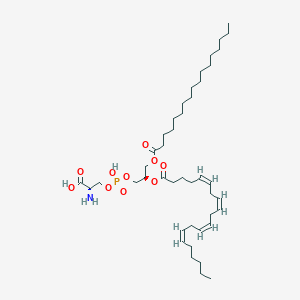
![2-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid](/img/structure/B1232357.png)

